
AG-041R
Overview
Description
AG-041R is a non-peptidic, non-benzodiazepine cholecystokinin-B/gastrin receptor (CCK2/GR) antagonist developed by Maruyama Pharmaceutical Co. (Tokyo, Japan). Its chemical structure is defined as [3R-1(2,2-diethoxyethyl)-3-((4-methylphenyl)aminocarbonyliminomethyl)-3-((4-methylphenyl)ureido)-indolin-2-one]. This compound exhibits high selectivity for the CCK2 receptor over the CCK1 receptor, with a lower affinity for the latter.
Preparation Methods
AG-041R can be synthesized through several routes. One method involves the asymmetric α-substitution reaction of N-unprotected amino acids with halohydrocarbons, using chiral aldehyde catalysis . This method allows for the production of α,α-disubstituted non-proteinogenic α-amino acid compounds with high enantioselectivity. Another method involves the stereoselective alkylation of oxindole enolates . Industrial production methods typically involve these catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
AG-041R undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are essential for modifying the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly involving halohydrocarbons.
Alkylation: The stereoselective alkylation of oxindole enolates is a key step in its synthesis.
Common reagents used in these reactions include chiral aldehydes, halohydrocarbons, and oxindole enolates. The major products formed from these reactions are α,α-disubstituted α-amino acids and other derivatives of this compound.
Scientific Research Applications
Cartilage Repair and Regeneration
AG-041R has been extensively investigated for its role in promoting cartilage repair. A pivotal study conducted on rabbits with osteochondral defects revealed that this compound significantly enhances the repair process. The treatment involved administering this compound via an osmotic pump, leading to improved histological scores and increased glycosaminoglycan production in treated tissues compared to controls. The degeneration of surrounding cartilage was also notably reduced in the this compound group, indicating its efficacy in cartilage regeneration .
Case Study: Osteochondral Defects in Rabbits
- Objective: Assess the efficacy of this compound in repairing osteochondral defects.
- Method: 100 µL of 1 µM this compound was administered at surgery, followed by continuous delivery via an osmotic pump for 14 days.
- Results:
- Histological scores were significantly higher in treated groups.
- Increased glycosaminoglycan levels and reduced cartilage degeneration were observed.
Chondrocyte Proliferation and Matrix Synthesis
This compound has shown promise in stimulating chondrocyte proliferation and matrix synthesis. Research indicates that this compound enhances proteoglycan synthesis in chondrocytes, which is crucial for maintaining cartilage integrity. The compound was found to upregulate the expression of key cartilage matrix genes, including type II collagen and aggrecan, while inhibiting markers associated with terminal differentiation .
Research Findings
- Study Design: Chondrocytes isolated from rat knee joints were treated with this compound.
- Outcomes:
- Increased [(35)S]sulfate incorporation into proteoglycans.
- Upregulation of type II collagen and aggrecan gene expression.
- Suppression of alkaline phosphatase activity, indicating inhibition of chondrocyte differentiation.
Mechanistic Insights into this compound's Action
The mechanism by which this compound exerts its effects involves several signaling pathways. It has been shown to activate the MEK1/Erk pathway, which plays a critical role in preventing chondrocyte terminal differentiation. Additionally, endogenous bone morphogenetic proteins (BMPs) are implicated in mediating the anabolic effects of this compound on cartilage synthesis .
Table: Mechanisms of Action
Mechanism | Description |
---|---|
MEK1/Erk Pathway | Promotes chondrocyte proliferation and matrix synthesis |
BMP Activation | Enhances cartilage matrix synthesis through gene regulation |
Inhibition of Terminal Differentiation | Prevents premature maturation of chondrocytes |
Potential Therapeutic Applications
Given its positive effects on cartilage repair and chondrocyte metabolism, this compound holds potential as a therapeutic agent for various articular cartilage disorders, such as osteoarthritis. Its ability to stimulate matrix synthesis without promoting terminal differentiation suggests it could be beneficial for long-term joint health .
Clinical Implications
- Osteoarthritis Treatment: this compound may provide a novel approach to enhance cartilage repair mechanisms in patients suffering from degenerative joint diseases.
- Regenerative Medicine: Its application could extend to tissue engineering strategies aimed at restoring joint function.
Mechanism of Action
AG-041R exerts its effects by antagonizing the cholecystokinin-B/gastrin receptor . This receptor is involved in regulating gastric acid secretion and mucosal growth. By inhibiting this receptor, this compound can stimulate the proliferation and metabolism of chondrocytes . The molecular targets and pathways involved include the activation of FAK-ERK1/2 and FAK-JNK signaling pathways .
Comparison with Similar Compounds
Mechanism of Action :
- AG-041R competitively inhibits gastrin-induced histamine release and suppresses gastrin receptor-mediated signaling pathways, including the inhibition of histidine decarboxylase (HDC) and c-fos gene expression.
- In vivo, this compound reduces gastric mucosal hyperplasia and inhibits the growth of enterochromaffin-like (ECL) carcinoid tumors in Mastomys natalensis.
- It also promotes cartilage repair in rabbit models by enhancing hyaluronic acid synthesis and cell proliferation.
Pharmacological Profile
Key Research Findings
This compound vs. L365,260 :
- Both compounds exhibit similar potency in inhibiting gastrin-induced histamine release and HDC/c-fos gene expression in Mastomys ECL cells.
- This compound demonstrates superior in vivo efficacy in suppressing tumor growth (e.g., transplanted ECL tumors in Mastomys showed reduced diameter after this compound treatment).
- L365,260 lacks reported applications in cartilage repair, whereas this compound promotes chondrocyte proliferation and hyaluronic acid production.
This compound vs. NS-398 :
- NS-398 (a COX-2 inhibitor) and this compound act via distinct pathways but synergize in inhibiting gastric cancer cell proliferation (MKN-45 line). Combined use increases apoptosis rates (20.83% vs. 9.57% for NS-398 alone and 10.25% for this compound alone).
- This compound directly targets gastrin-driven tumorigenesis, while NS-398 suppresses COX-2-mediated inflammation and c-Myc oncogene expression.
Data Tables
Table 1: In Vitro Receptor Binding Affinity
Compound | CCK2 Receptor IC50 (nM) | CCK1 Receptor IC50 (nM) | Source |
---|---|---|---|
This compound | 0.1–10 (species-dependent) | >1,000 | |
L365,260 | 0.5–15 | >1,000 |
Table 2: In Vivo Anti-Tumor Efficacy
Model | This compound Effect | L365,260 Effect |
---|---|---|
Mastomys ECL tumor growth | 50–70% reduction in tumor diameter | Not reported |
Gastric cancer (MKN-45 cells) | 42.1% inhibition (1 μM, 72 h) | No data |
Biological Activity
AG-041R is a novel compound classified as an indolin-2-one derivative and functions primarily as a cholecystokinin-B (CCK-B) and gastrin receptor antagonist. Its biological activity has garnered attention due to its anabolic effects on cartilage synthesis, making it a potential therapeutic agent for conditions related to cartilage degeneration, such as osteoarthritis.
This compound exhibits its biological effects through several mechanisms:
- Chondrocyte Stimulation : It promotes the synthesis of cartilage matrix by enhancing proteoglycan production in chondrocytes. This was evidenced by increased incorporation of sulfate into proteoglycans and significant Alcian blue staining, indicating heightened extracellular matrix accumulation .
-
Gene Expression Modulation : this compound upregulates the expression of key cartilage matrix genes, including:
- Type II Collagen
- Aggrecan
- Tenascin (a marker for articular cartilage)
- Signaling Pathways : The compound activates the MEK1/Erk signaling pathway, which plays a crucial role in preventing chondrocyte terminal differentiation. This activation is mediated partly through endogenous bone morphogenetic proteins (BMPs) .
In Vitro Studies
In vitro studies have shown that this compound significantly enhances the matrix synthesis capabilities of isolated chondrocytes from rat knee joints. The compound's ability to stimulate proteoglycan synthesis and modulate gene expression highlights its potential for therapeutic applications in cartilage repair .
In Vivo Studies
A notable study investigated the effects of this compound on osteochondral defects in rabbit models. The treatment group received this compound via local administration at the site of injury. Results indicated:
- Enhanced histological scores for cartilage repair.
- Increased glycosaminoglycan content and chondroitin sulfate ratios in treated tissues compared to controls.
- Suppression of cartilage degeneration surrounding the defect .
Case Studies
A series of case studies have further elucidated the efficacy of this compound in clinical settings:
These findings collectively suggest that this compound holds promise for treating degenerative cartilage diseases and enhancing tissue repair processes.
Q & A
Basic Research Questions
Q. What are the primary mechanisms of action of AG-041R in inhibiting cancer cell proliferation?
this compound functions as a cholecystokinin-B/gastrin receptor antagonist, blocking signaling pathways that promote cell proliferation. In gastric cancer cells (e.g., MKN-45), this compound downregulates oncogenic markers like c-Myc mRNA, which is critical for cell cycle progression and apoptosis regulation. Experimental validation typically involves RT-PCR for gene expression analysis and flow cytometry to quantify apoptosis rates .
Q. What standard assays are recommended for evaluating this compound’s dose- and time-dependent effects in vitro?
The MTT assay is widely used to assess cell viability and proliferation inhibition. For this compound, dose ranges of 1×10⁻⁸–1×10⁻⁵ mol/L and time frames of 12–72 hours are effective for establishing dose- and time-response curves. Synergy analysis (e.g., using the Jin-Zhengjun method with q-values) is recommended for combinatorial studies with other inhibitors like NS-398 .
Q. How is this compound synthesized, and what catalytic strategies ensure high enantiomeric purity?
this compound synthesis involves multi-step catalysis, including chiral aldehyde-mediated asymmetric α-substitution reactions. Key steps include Pd/C-catalyzed hydrogenation (88% yield, 97% ee) and oxidation in methanol (98% yield). Reaction conditions (e.g., BuOK, TBAI, DMA at 80°C) are critical for stereochemical control .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across different cancer models?
Discrepancies may arise from variability in receptor expression (e.g., gastrin receptor density) or experimental design (e.g., dosing schedules). Systematic meta-analysis of primary data, combined with in situ hybridization or immunohistochemistry to validate receptor presence, is advised. Cross-referencing studies using standardized assays (e.g., MTT protocols) minimizes methodological bias .
Q. What methodologies confirm the synergistic effects of this compound with COX-2 inhibitors like NS-398?
Synergy is quantified using the Jin-Zhengjun formula: , where indicates synergy. In MKN-45 cells, this compound (1×10⁻⁶ mol/L) and NS-398 (1×10⁻⁵ mol/L) achieved at 72 hours. Flow cytometry and c-Myc mRNA analysis further validated enhanced apoptosis and oncogene suppression .
Q. How should researchers optimize this compound treatment protocols to account for cell line-specific variability?
Pre-screening cell lines for gastrin receptor expression (via qPCR or Western blot) is essential. Dose-response curves should be generated for each model, with adjustments for IC₅₀ values. For example, this compound’s IC₅₀ in MKN-45 is ~1×10⁻⁶ mol/L, but higher doses may be needed in low-receptor-expressing lines .
Q. What morphological and molecular markers validate this compound-induced apoptosis in vitro?
Morphological changes (e.g., reduced cell height, membrane blebbing) are observable via phase-contrast microscopy. Molecular markers include Annexin V/PI staining (flow cytometry) and caspase-3 activation. This compound-treated MKN-45 cells showed 10.25% apoptosis vs. 1.67% in controls, with c-Myc downregulation confirming mechanistic coherence .
Q. How can researchers address data reproducibility challenges in this compound studies?
Adhere to standardized protocols for cell culture (e.g., RPMI-1640 + 10% FBS, 5% CO₂) and drug preparation (DMSO stock ≤1 g/L). Replicate experiments across independent labs and share raw data (e.g., flow cytometry FCS files) for cross-validation. Public repositories for pharmacological data (e.g., ChEMBL) enhance transparency .
Q. Methodological Best Practices
- Experimental Design : Use factorial designs to evaluate this compound’s interactions with other inhibitors. Include controls for solvent effects (e.g., DMSO-only groups) .
- Data Analysis : Apply ANOVA for dose/time-response comparisons and Bonferroni correction for multiple hypotheses. Tools like GraphPad Prism are recommended for synergy plots .
- Ethical Compliance : Document cell line authentication (STR profiling) and obtain ethics approvals for primary tissue-derived models .
Properties
IUPAC Name |
2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N4O5/c1-5-39-28(40-6-2)20-35-26-10-8-7-9-25(26)31(29(35)37,19-27(36)32-23-15-11-21(3)12-16-23)34-30(38)33-24-17-13-22(4)14-18-24/h7-18,28H,5-6,19-20H2,1-4H3,(H,32,36)(H2,33,34,38)/t31-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLPMNSDISYEBU-WJOKGBTCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C2=CC=CC=C2C(C1=O)(CC(=O)NC3=CC=C(C=C3)C)NC(=O)NC4=CC=C(C=C4)C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(CN1C2=CC=CC=C2[C@@](C1=O)(CC(=O)NC3=CC=C(C=C3)C)NC(=O)NC4=CC=C(C=C4)C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40430968 | |
Record name | AG-041R | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40430968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159883-95-1, 199800-49-2 | |
Record name | (+)-1-(2,2-Diethoxyethyl)-2,3-dihydro-N-(4-methylphenyl)-3-[[[(4-methylphenyl)amino]carbonyl]amino]-2-oxo-1H-indole-3-acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159883-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AG-041R | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40430968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.